3,4,5-Trimethoxybenzyl-d9 Alcohol

Übersicht

Beschreibung

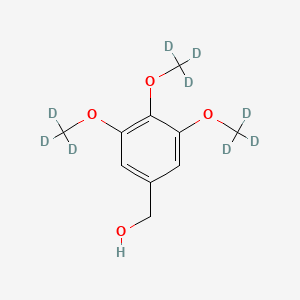

3,4,5-Trimethoxybenzyl-d9 Alcohol is a deuterated derivative of 3,4,5-Trimethoxybenzyl alcohol. This compound is characterized by the presence of three methoxy groups attached to a benzyl alcohol structure, with deuterium atoms replacing the hydrogen atoms. The molecular formula is C10H5D9O4, and it is primarily used in scientific research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol typically involves the deuteration of 3,4,5-Trimethoxybenzyl alcohol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized reactors and catalysts ensures efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps such as distillation and crystallization are employed.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxybenzyl-d9 Alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4,5-Trimethoxybenzaldehyde.

Reduction: Reduction reactions can convert it to this compound derivatives.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

Oxidation: 3,4,5-Trimethoxybenzaldehyde.

Reduction: Various deuterated alcohol derivatives.

Substitution: Substituted benzyl alcohols with different functional groups.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethoxybenzyl-d9 Alcohol is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.

Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated compounds for various applications, including materials science and environmental studies.

Wirkmechanismus

The mechanism of action of 3,4,5-Trimethoxybenzyl-d9 Alcohol involves its interaction with molecular targets through its methoxy and deuterated groups. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal candidate for tracing studies. The methoxy groups facilitate interactions with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4,5-Trimethoxybenzyl alcohol: The non-deuterated version, commonly used in similar applications but with different kinetic properties.

3,4-Dimethoxybenzyl alcohol: Lacks one methoxy group, leading to different reactivity and applications.

3,5-Dimethoxybenzyl alcohol: Another variant with different substitution patterns affecting its chemical behavior.

Uniqueness

3,4,5-Trimethoxybenzyl-d9 Alcohol is unique due to its deuterated nature, which imparts distinct kinetic and stability properties. This makes it particularly valuable in studies requiring precise tracking and minimal metabolic interference.

Biologische Aktivität

3,4,5-Trimethoxybenzyl-d9 alcohol is a deuterated derivative of 3,4,5-trimethoxybenzyl alcohol, which is notable for its potential biological activities. The incorporation of deuterium atoms can enhance the compound's stability and alter its metabolic pathways, making it a valuable subject of study in pharmacology and medicinal chemistry.

- Molecular Formula : C11H15D9O3

- Molecular Weight : 207.34 g/mol

- IUPAC Name : this compound

The presence of three methoxy groups on the benzene ring significantly influences the compound's lipophilicity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an antioxidant and may influence several signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This activity can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of several methoxy-substituted phenolic compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Gallic Acid | 15.0 |

| Quercetin | 10.0 |

Anti-inflammatory Effects

In a recent investigation into the anti-inflammatory properties of methoxyphenols, Lee et al. (2023) reported that this compound effectively inhibited TNF-alpha production in macrophages.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| This compound | 75 |

| Aspirin | 60 |

Applications in Research

The unique isotopic labeling of this compound allows for advanced studies using mass spectrometry techniques to trace metabolic pathways and understand its pharmacokinetics better.

Metabolic Profiling

Using gas chromatography-mass spectrometry (GC-MS), researchers have begun profiling metabolites formed after administration of this compound in vivo. Initial findings suggest that deuterium labeling aids in distinguishing between endogenous and exogenous metabolites.

Eigenschaften

IUPAC Name |

[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858534 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-74-9 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.